molecular formula C8H7NO3 B13537903 2-(6-Methylpyridin-3-yl)-2-oxoacetic acid

2-(6-Methylpyridin-3-yl)-2-oxoacetic acid

Katalognummer: B13537903
Molekulargewicht: 165.15 g/mol
InChI-Schlüssel: IBBVSNFCPJILRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Methylpyridin-3-yl)-2-oxoacetic acid is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an oxoacetic acid moiety at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-3-yl)-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-methylpyridine-3-carboxylic acid with an appropriate oxidizing agent to introduce the oxoacetic acid moiety. The reaction conditions typically involve the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally benign oxidizing agents and solvents is also a consideration in industrial settings to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Methylpyridin-3-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(6-Methylpyridin-3-yl)-2-oxoacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(6-Methylpyridin-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(6-Methylpyridin-3-yl)acetic acid: Similar structure but lacks the oxo group.

    2-(6-Methylpyridin-3-yl)oxyacetic acid: Contains an ether linkage instead of the oxo group.

    5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)pyridine: A more complex derivative with additional substituents

Uniqueness

2-(6-Methylpyridin-3-yl)-2-oxoacetic acid is unique due to the presence of both the pyridine ring and the oxoacetic acid moiety, which confer distinct chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C8H7NO3

Molekulargewicht

165.15 g/mol

IUPAC-Name

2-(6-methylpyridin-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C8H7NO3/c1-5-2-3-6(4-9-5)7(10)8(11)12/h2-4H,1H3,(H,11,12)

InChI-Schlüssel

IBBVSNFCPJILRV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C=C1)C(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.